
Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride is a complex organic compound with significant applications in various fields such as medicine, chemistry, and industry. This compound is known for its unique structure, which includes a theophylline core linked to a dichlorophenyl-dimethylguanidino group via a propyl chain. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride typically involves multiple steps:
Formation of the Theophylline Core: Theophylline is synthesized from xanthine through methylation and subsequent oxidation.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using propyl halides under basic conditions.
Introduction of the Dichlorophenyl-Dimethylguanidino Group: This step involves the reaction of the propylated theophylline with 2,6-dichlorophenyl isocyanate and dimethylamine to form the desired guanidino group.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical or industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the guanidino group.
Substitution: Halogen substitution reactions can occur on the dichlorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation Products: Various oxidized derivatives of theophylline.
Reduction Products: Reduced forms of the guanidino group.
Substitution Products: Halogen-substituted derivatives on the dichlorophenyl ring.
Aplicaciones Científicas De Investigación
Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Explored for its potential use in treating respiratory diseases, cardiovascular conditions, and as an anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride involves:
Molecular Targets: The compound interacts with various enzymes and receptors, including phosphodiesterases and adenosine receptors.
Pathways Involved: It modulates cyclic AMP levels, leading to bronchodilation, anti-inflammatory effects, and other physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A simpler form without the dichlorophenyl-dimethylguanidino group.
Aminophylline: A compound that includes theophylline and ethylenediamine.
Caffeine: A structurally related compound with similar stimulant effects.
Uniqueness
Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride is unique due to its specific structural modifications, which enhance its solubility, stability, and potential therapeutic effects compared to other similar compounds.
Propiedades
Número CAS |
85461-02-5 |
|---|---|
Fórmula molecular |
C19H24Cl3N7O2 |
Peso molecular |
488.8 g/mol |
Nombre IUPAC |
3-(2,6-dichlorophenyl)-2-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]-1,1-dimethylguanidine;hydrochloride |
InChI |
InChI=1S/C19H23Cl2N7O2.ClH/c1-25(2)18(24-14-12(20)7-5-8-13(14)21)22-9-6-10-28-11-23-16-15(28)17(29)27(4)19(30)26(16)3;/h5,7-8,11H,6,9-10H2,1-4H3,(H,22,24);1H |
Clave InChI |
KMNMYKSBWFQQLV-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN=C(NC3=C(C=CC=C3Cl)Cl)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


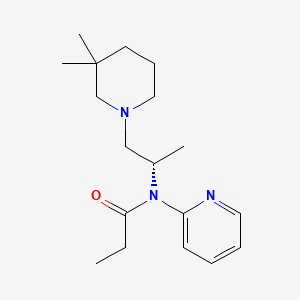

![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12741690.png)
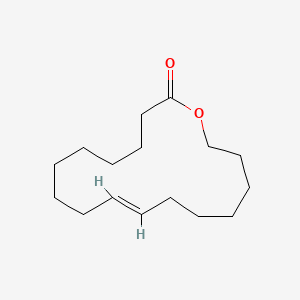
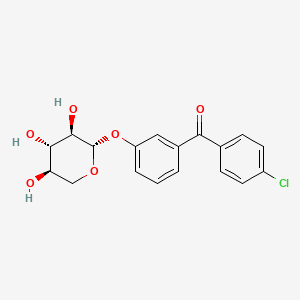
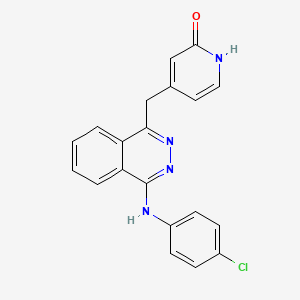
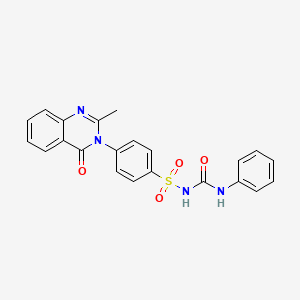
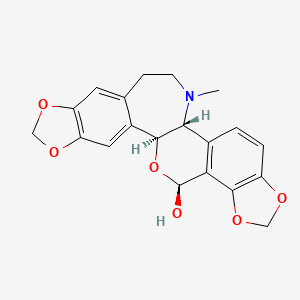

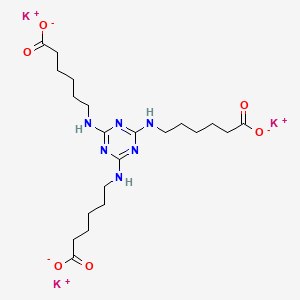
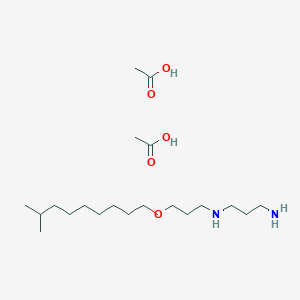
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12741775.png)


